molecular formula C15H14ClIN2O4S B3539436 2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide

2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide

Cat. No.: B3539436
M. Wt: 480.7 g/mol
InChI Key: JZHSAPWUAWZOPC-UHFFFAOYSA-N
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Description

The compound “2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would include a sulfonyl group attached to an iodophenyl group, a chloro group on the phenyl ring, and an acetamide group attached via an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polar sulfonyl and acetamide groups, while its reactivity would be influenced by the presence of the iodine and chlorine atoms .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the specific synthesis methods, reaction mechanisms, and biological activities of this compound. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .

Properties

IUPAC Name

2-[4-chloro-5-[(4-iodophenyl)sulfamoyl]-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIN2O4S/c1-9-6-12(16)14(7-13(9)23-8-15(18)20)24(21,22)19-11-4-2-10(17)3-5-11/h2-7,19H,8H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHSAPWUAWZOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
Reactant of Route 3
2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
Reactant of Route 6
2-(4-chloro-5-{[(4-iodophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide

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